tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate;oxalic acid

Description

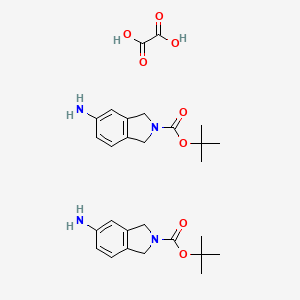

tert-Butyl 5-amino-1,3-dihydroisoindole-2-carboxylate; oxalic acid (CAS 2061979-87-9) is a molecular complex comprising two components:

- tert-Butyl 5-aminoisoindoline-2-carboxylate: A bicyclic isoindoline derivative with a tert-butyl ester group at position 2 and an amino substituent at position 3.

- Oxalic acid: A dicarboxylic acid (HOOC-COOH) acting as a counterion in this salt form.

The compound has the molecular formula C₂₈H₃₈N₄O₈ (molecular weight: 558.62 g/mol) and is structurally characterized by its amino-functionalized isoindole core and the oxalate anion . Its applications are likely in pharmaceutical intermediates or organic synthesis due to the tert-butyl group’s role as a protecting moiety and oxalic acid’s utility in crystallization or acid-base reactions.

Properties

IUPAC Name |

tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H18N2O2.C2H2O4/c2*1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15;3-1(4)2(5)6/h2*4-6H,7-8,14H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQMHMDMEUPZLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N.CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate typically involves the esterification of isoindoline-2-carboxylic acid with tert-butanol under appropriate reaction conditions. This process can be catalyzed by acids or bases to yield the desired tert-butyl ester product . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : Approximately 558.62 g/mol

- Structural Features : The compound consists of a tert-butyl group, an amino group, and an isoindole framework, with oxalic acid contributing to its acidity and reactivity.

Medicinal Chemistry

Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate; oxalic acid has been investigated for its potential therapeutic applications:

- Antiviral Activity : Preliminary studies indicate that compounds with similar structures may inhibit viral replication, particularly in HIV models. The mechanism involves targeting viral transcription processes.

- Anticancer Properties : Research shows that isoindole derivatives can induce apoptosis in cancer cell lines. For instance, compounds related to tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate have demonstrated cytotoxic effects against breast and lung cancer cells .

The compound exhibits various biological activities:

- Antimicrobial Effects : Studies suggest that it may possess broad-spectrum antimicrobial properties.

- Anti-inflammatory Effects : Similar isoindole derivatives have been noted for their ability to modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate; oxalic acid in relation to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 5-hydroxyisoindoline-2-carboxylate | Hydroxyl group instead of amino group | Potentially different biological activities |

| N,N-Dimethylaminoethyl 5-aminoisoindoline | Dimethylamino group | Enhanced solubility and different reactivity |

| 5-Aminoisoindole | Lacks tert-butyl and carboxylic functionalities | Simpler structure with distinct biological properties |

This table illustrates how the combination of functional groups contributes to its unique biological profile compared to other compounds.

Case Study 1: Antiviral Research

A study published in a peer-reviewed journal explored the antiviral properties of isoindole derivatives. It was found that certain derivatives effectively inhibited HIV replication by targeting specific viral transcription mechanisms . This suggests that tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate; oxalic acid could potentially act through similar pathways.

Case Study 2: Anticancer Activity

Research focused on the cytotoxic effects of isoindole derivatives against various cancer cell lines demonstrated promising results. Compounds exhibiting structural similarities to tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate were tested against breast cancer cells, showing significant inhibition of cell proliferation .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogs of tert-Butyl Isoindole Carboxylates

Several structurally related compounds differ in substituents or oxidation states (Table 1):

Key Observations :

- The amino group in the target compound enhances reactivity in coupling reactions (e.g., amide bond formation) compared to the ketone in ’s analog .

- The tert-butyl ester in all analogs improves solubility in organic solvents and stability during synthesis .

Functional Group and Acid Component Comparison

Role of Oxalic Acid vs. Other Acids

Oxalic acid’s role as a counterion is compared to other acids (Table 2):

Key Observations :

- Oxalic acid’s low pKa enhances protonation of the amino group, stabilizing the salt form .

- Unlike acetic acid, oxalic acid forms insoluble metal oxalates (e.g., calcium oxalate), which may complicate formulations in mineral-rich environments .

Biological Activity

Tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate; oxalic acid is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 558.62 g/mol. Its structure features a tert-butyl group, an amino group, and an isoindole framework, which are crucial for its biological activity. The presence of oxalic acid suggests interesting acidity-related properties that may influence its reactivity and interactions with biological targets .

Synthesis Methods

The synthesis of tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate; oxalic acid can be achieved through various methods, including:

- Condensation Reactions : Utilizing suitable precursors to form the isoindole structure.

- Functional Group Modifications : Introducing the tert-butyl and amino groups via selective reactions.

- Oxalic Acid Integration : Incorporating oxalic acid during the final stages of synthesis to yield the desired compound.

Biological Activity

Preliminary studies indicate that tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate; oxalic acid may exhibit significant biological activities, particularly in pharmacology. Compounds with similar structures have been associated with various therapeutic effects, including:

- Antiviral Activity : Related compounds have been shown to inhibit viral replication, particularly in HIV models.

- Anticancer Properties : Similar isoindole derivatives have demonstrated cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Some derivatives exhibit potential in modulating inflammatory pathways .

Antiviral Activity

A study focusing on compounds with structural similarities found that certain derivatives effectively inhibited HIV-1 replication by targeting viral transcription mechanisms. The mechanism involved the inhibition of histone H3 ejection, which is crucial for viral transcription regulation. Such findings suggest that tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate; oxalic acid could potentially act through similar pathways .

Anticancer Potential

Research into isoindole derivatives has revealed their capacity to induce apoptosis in various cancer cell lines. For instance, compounds exhibiting structural similarities to tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate have been tested for their cytotoxic effects against breast and lung cancer cells, showing promising results in inhibiting cell proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate; oxalic acid, a comparative analysis with related compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 5-hydroxyisoindoline-2-carboxylate | Hydroxyl group instead of amino group | Potentially different biological activities |

| N,N-Dimethylaminoethyl 5-aminoisoindoline | Dimethylamino group | Enhanced solubility and different reactivity |

| 5-Aminoisoindole | Lacks tert-butyl and carboxylic functionalities | Simpler structure with distinct biological properties |

This table illustrates how the combination of functional groups in tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate; oxalic acid contributes to its unique biological profile compared to other compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate, and what functional group considerations influence reaction design?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, including protection/deprotection strategies. For example, tert-butyl groups are often introduced via carbamate formation using Boc anhydride, while amino groups may require selective activation or protection to avoid side reactions. Oxalic acid can act as a counterion or catalyst in crystallization steps due to its strong acidity and ability to form stable salts with amines. Key intermediates often undergo nucleophilic substitution or condensation reactions, with careful pH control to prevent unwanted hydrolysis .

Q. How is oxalic acid employed in the purification or crystallization of amine-containing heterocycles like tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate?

- Methodological Answer: Oxalic acid’s strong acidity (pKa₁ = 1.25, pKa₂ = 4.14) enables salt formation with basic amines, improving crystallinity and purity. For instance, protonation of the amine group in tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate by oxalic acid forms a zwitterionic complex, which precipitates from aqueous or polar aprotic solvents. Recrystallization from ethanol/water mixtures (70:30 v/v) at 4°C is commonly used to isolate high-purity products. FTIR and melting point analysis validate salt formation .

Advanced Research Questions

Q. What analytical contradictions arise when tracking oxalic acid degradation pathways under gamma irradiation, and how can kinetic modeling resolve these discrepancies?

- Methodological Answer: Gamma irradiation (e.g., Co-60 source) of oxalic acid in aqueous solutions (1×10⁻² M) produces pH-dependent degradation products. Initial rapid CO₂ release (due to dissolved O₂ consumption) contrasts with slower degradation at higher doses (>20 kGy), where pH rises from 2.0 to 4.0. Contradictions in degradation rates arise from competing radical pathways (•OH vs. hydrated electrons). Kinetic models incorporating pseudo-first-order decay constants (k = 0.012 min⁻¹ at 25°C) and radiation-chemical yields (G-values) for CO₂ (G = 2.1 molecules/100 eV) reconcile these discrepancies .

Q. How do competing reaction mechanisms between oxalic acid and amino groups in tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate influence byproduct formation during acid-catalyzed reactions?

- Methodological Answer: In acid-catalyzed environments, oxalic acid protonates the amino group, reducing nucleophilicity and favoring electrophilic substitution at the isoindole ring. Competing pathways include:

- Pathway A: Formation of a stable oxalate salt via zwitterion intermediate.

- Pathway B: Oxalic acid-mediated hydrolysis of the tert-butyl carbamate group, generating CO₂ and tert-butanol.

Byproduct ratios depend on reaction temperature (optimal: 40–60°C) and solvent polarity (DMF > MeOH > H₂O). LC-MS/MS analysis with deuterated standards quantifies degradation products, while DFT calculations predict transition-state energies for pathway dominance .

Q. What experimental design considerations are critical for resolving structural ambiguities in tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate using X-ray crystallography?

- Methodological Answer: High-resolution data collection (≤0.8 Å) and SHELXL refinement protocols are essential. Key steps:

- Crystal Growth: Use slow evaporation from dichloromethane/hexane (1:3) to obtain single crystals.

- Data Collection: Employ Cu-Kα radiation (λ = 1.5418 Å) with a CCD detector to capture weak diffraction signals.

- Refinement: Apply restraints for disordered tert-butyl groups and anisotropic displacement parameters for non-H atoms. R-factor convergence below 5% and Hirshfeld surface analysis validate hydrogen-bonding networks (e.g., N–H⋯O interactions with oxalic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.